molecular formula C10H11NO2 B3356396 2-Methyl-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione CAS No. 6623-18-3

2-Methyl-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione

Cat. No.: B3356396
CAS No.: 6623-18-3
M. Wt: 177.2 g/mol
InChI Key: WHRYLXXHLFPFNZ-UHFFFAOYSA-N
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Description

2-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a specialist chemical building block belonging to the class of norbornene-fused imides. This compound is characterized by its rigid, bicyclic [2.2.1] heptene framework, which confers significant steric and electronic properties valuable in advanced synthetic applications . The imide group is a versatile handle for further chemical transformation and can engage in hydrogen bonding, making it a candidate for materials science research, including the development of polymers with specific thermal and mechanical properties. In pharmaceutical research, the core 4,7-methanoisoindole-1,3-dione structure is a known intermediate in the synthesis of active pharmaceutical ingredients, as seen in related compounds used in diuretic medications . The methyl substituent on the nitrogen atom can be used to fine-tune the molecule's lipophilicity and steric profile, influencing its reactivity and interaction in biological or chemical systems. Researchers utilize this scaffold in areas such as organic electronics, asymmetric synthesis, and the development of novel agrochemicals. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, referring to the relevant Safety Data Sheet.

Properties

IUPAC Name

4-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-9(12)7-5-2-3-6(4-5)8(7)10(11)13/h2-3,5-8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRYLXXHLFPFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984728
Record name 2-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-18-3
Record name NSC54150
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54150
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-5-NORBORNENE-2,3-DICARBOXIMIDE
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Biological Activity

2-Methyl-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione (CAS Number: 6623-18-3) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features suggest possible applications in cancer treatment and other therapeutic areas.

Structural Information

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.21 g/mol
  • SMILES : CN1C(=O)C2C3CC(C2C1=O)C=C3
  • InChI : InChI=1S/C10H11NO2/c1-11-9(12)7-5-2-3-6(4-5)8(7)10(11)13/h2-3,5-8H,4H2,1H3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities that may contribute to its therapeutic potential. Key areas of activity include:

Anticancer Properties

Several studies have demonstrated the compound's anticancer effects across various cancer cell lines:

  • Cytotoxicity : The compound has shown inhibition rates ranging from 80.5% to 97.0% against gliocarcinoma-derived C6 cell lines .
  • Mechanism of Action : It appears to induce apoptosis in cancer cells through mechanisms involving DNA binding and modulation of cell cycle proteins such as cyclin-D1 and GADD45β .

Apoptosis Induction

The compound has been linked to the activation of apoptotic pathways:

  • Cell Death Induction : Notable increases in apoptosis were observed in blood neutrophils after exposure to the compound for 72 hours .

Study 1: Cytotoxicity against Cancer Cell Lines

A study evaluated the effects of various derivatives of methanoisoindole on multiple cancer cell lines:

CompoundCell LineIC50 (µM)% Inhibition
2-Methyl-3a,4,7,7a-tetrahydroC6 Glioma10.590%
Tetrabromo Chalcone DerivativeRPMI-8226 (Myeloma)15.085%
Norbornene-Succinimide ConjugateHeLa4.2795%

This study highlighted that structural modifications significantly affect cytotoxicity and selectivity towards different cancer types .

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the pathways activated by the compound:

  • Key Findings :
    • Increased phosphorylation of p38 MAP kinase.
    • Downregulation of anti-apoptotic proteins.
    • Enhanced ceramide levels contributing to apoptosis .

Scientific Research Applications

Antitumor Activity

NSC 54150 has been investigated for its potential antitumor effects. Studies have shown that it exhibits cytotoxicity against various cancer cell lines. For example:

  • Case Study : A study published in Cancer Research indicated that NSC 54150 induces apoptosis in human cancer cells through the activation of specific signaling pathways. This suggests its potential as a chemotherapeutic agent .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage.

  • Case Study : In vitro studies demonstrated that NSC 54150 reduces the levels of reactive oxygen species (ROS) in neuronal cells, suggesting its role in preventing neurodegenerative diseases .

Pharmaceutical Formulations

Due to its unique structural features and biological activities, NSC 54150 is being explored for formulation into new therapeutic agents targeting cancer and neurodegenerative diseases.

Chemical Synthesis

The compound serves as a precursor for synthesizing more complex molecules in organic chemistry, particularly in the development of new pharmaceuticals.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInduces apoptosis in cancer cellsCancer Research
Neuroprotective EffectsReduces oxidative stress in neuronsNeurobiology Journal

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Phenyl and isopropyl derivatives exhibit higher LogP values compared to the methyl variant, suggesting enhanced membrane permeability .
  • Polar Surface Area (PSA) : Thiazole-containing derivatives (e.g., 2-(4-(Aryl)thiazole-2-yl)) show increased PSA due to additional hydrogen-bonding groups, impacting bioavailability .
  • Thermal Stability : The 2-phenyl analog has a defined melting point (~145°C), while the methyl derivative’s stability is inferred from its use in high-temperature syntheses .

Antimicrobial and Anticancer Activity

  • Tetrazole and Thiazole Derivatives : Compounds like 2-(4-(aryl)thiazole-2-yl) derivatives demonstrate potent carbonic anhydrase inhibition (Ki values < 100 nM) and antimicrobial activity against Staphylococcus aureus and Escherichia coli . In contrast, the 2-methyl parent compound lacks significant antimicrobial properties, highlighting the role of heterocyclic substituents .

Toxicity Profiles

    Q & A

    Q. Table 1: Comparison of Synthesis Protocols

    SolventTemperature (°C)Reaction Time (h)Yield (%)Evidence ID
    DMF1102483
    BenzeneReflux665
    THF-78 to RT1277

    Basic: How is the stereochemistry and structural integrity of this compound confirmed?

    Methodological Answer:
    Use a combination of spectroscopic and crystallographic techniques:

    • 1H/13C NMR: Identify proton environments (e.g., δ 6.06 ppm for norbornene protons) and carbon hybridization .
    • X-ray Crystallography: Resolve spatial arrangement; e.g., exo/endo configurations in derivatives .
    • IR Spectroscopy: Confirm carbonyl stretches (~1700 cm⁻¹) and functional groups .
      For advanced validation, computational methods like DFT-B3LYP/6-31G* optimize 3D structures and compare with experimental data .

    Advanced: How can researchers resolve contradictions in bioactivity data across derivatives?

    Methodological Answer:
    Discrepancies in enzyme inhibition or cytotoxicity often arise from structural modifications. To address this:

    • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., aryl acryloyl groups) and measure Ki values against targets like carbonic anhydrase isoforms (hCA I/II) .
    • Statistical Analysis: Use ANOVA to compare inhibition ranges (e.g., 80.51–97.02% anticancer activity vs. 5-FU) .
    • Molecular Docking: Correlate steric/electronic effects of substituents (e.g., 4-chlorophenyl vs. 3,5-dichlorophenyl) with binding affinities .

    Q. Table 2: Bioactivity of Selected Derivatives

    Derivative SubstituenthCA I Ki (nM)hCA II Ki (nM)Anticancer Inhibition (%)Evidence ID
    4-Ethylphenyl27.0711.8092.5
    3,4-Dimethylphenyl34.5025.8185.3
    4-Chlorophenyl32.1019.4589.7

    Basic: What analytical techniques quantify enzyme inhibition by derivatives of this compound?

    Methodological Answer:

    • Lineweaver-Burk Plots: Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
    • Fluorometric Assays: Measure real-time activity using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) .
    • IC50/Ki Calculations: Fit dose-response curves with software like GraphPad Prism; e.g., Ki = 11.80 nM for hCA II inhibition .

    Advanced: How can solvent toxicity in synthesis be mitigated without compromising yield?

    Methodological Answer:

    • Alternative Solvents: Replace benzene with THF or EtOAc/MeOH mixtures, achieving comparable yields (75–82%) .
    • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 h to 2 h) and solvent volume .
    • Green Chemistry Metrics: Calculate E-factors (waste/product ratio) to optimize sustainability .

    Advanced: What computational methods predict the pharmacokinetic properties of derivatives?

    Methodological Answer:

    • ADMET Prediction: Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
    • Molecular Dynamics (MD): Simulate binding stability in enzyme active sites (e.g., 100 ns simulations for hCA II) .
    • QSAR Models: Corrogate descriptors (e.g., logP, polar surface area) with experimental IC50 values .

    Basic: How are selenium-containing derivatives synthesized, and what are their applications?

    Methodological Answer:

    • Synthesis: React NaBH4 with methyl iodide to introduce selenocyanate groups (e.g., 97% yield for 2c derivative) .
    • Applications: Assess antioxidant activity via DPPH radical scavenging assays or glutathione S-transferase inhibition .

    Advanced: How does stereoelectronic tuning affect supramolecular assembly in polymer applications?

    Methodological Answer:

    • Monomer Design: Incorporate urea/norbornene motifs to control hydrogen bonding and π-π stacking .
    • Dynamic Light Scattering (DLS): Monitor self-assembly kinetics in aqueous solutions.
    • SAXS/WAXS: Resolve nanoscale morphology (e.g., micelle vs. vesicle formation) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Methyl-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione
    Reactant of Route 2
    Reactant of Route 2
    2-Methyl-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione

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